molecular formula C15H18F3NO5 B1667909 Befloxatone CAS No. 134564-82-2

Befloxatone

Cat. No.: B1667909
CAS No.: 134564-82-2
M. Wt: 349.30 g/mol
InChI Key: IALVDLPLCLFBCF-CHWSQXEVSA-N
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Mechanism of Action

Target of Action

Befloxatone is a novel oxazolidinone derivative that selectively and competitively inhibits Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme found in the brain, heart, liver, and duodenum of humans and rats . It plays a crucial role in the metabolism of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin .

Mode of Action

This compound interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is time-dependent and fully reversible after dilution . The Ki values for MAO-A range from 1.9 to 3.6 nM, indicating a high affinity for this enzyme .

Biochemical Pathways

By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, dopamine, and serotonin in the brain . This results in enhanced neurotransmission, which is believed to alleviate symptoms of depression .

Pharmacokinetics

This compound is rapidly and extensively distributed in the rat brain . The pharmacokinetics are linear in both rats and humans across a large range of doses . After oral administration, this compound induces a dose-dependent and selective inhibition of rat brain and duodenum MAO-A activities ex vivo .

Result of Action

The inhibition of MAO-A by this compound leads to increased levels of norepinephrine, dopamine, and serotonin in the rat brain . It also decreases the levels of their respective deaminated metabolites . These variations are dose-dependent and reversed 24 hours after administration .

Action Environment

The action of this compound is influenced by various factors. For instance, the duration of MAO-A inhibition by this compound is short-lasting in the brain, liver, and duodenum . Twenty-four hours after administration, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38% and 56% in the duodenum and liver, respectively .

Biochemical Analysis

Biochemical Properties

Befloxatone selectively and competitively inhibits MAO-A in human and rat brain, heart, liver, and duodenum homogenates . The inhibition of MAO-A by this compound is time-dependent and fully reversible after dilution . It has been found to be more potent at inhibiting MAO-A activity than other reference compounds .

Cellular Effects

This compound has a marked activity in antidepressant-sensitive behavioral models in rats and mice . It does not induce a significant potentiation of oral tyramine . This compound is devoid of sedative, anticholinergic, and cardiovascular effects . In the rat brain, this compound increases levels of norepinephrine, dopamine, and 5-hydroxytryptamine and decreases levels of their respective deaminated metabolites .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively and competitively inhibiting MAO-A . This inhibition is time-dependent and fully reversible . This compound does not modify the activities of diamine or benzylamine oxidase and does not interact with monoamine uptake mechanisms or with a variety of neurotransmitter or drug receptor sites .

Temporal Effects in Laboratory Settings

The inhibition of MAO-A activity by this compound is short-lasting . Twenty-four hours after administration of this compound, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38 and 56% in the duodenum and liver, respectively .

Dosage Effects in Animal Models

This compound shows potent activity in behavioral models in rodents predictive of antidepressant activity with minimal effective doses of 0.1 to 0.2 mg/kg p.o . At these doses, this compound does not induce a significant potentiation of oral tyramine .

Metabolic Pathways

As a MAO-A inhibitor, it is likely to be involved in the metabolism of monoamines .

Transport and Distribution

It is known that this compound is rapidly and extensively distributed in the rat brain .

Subcellular Localization

Given its role as a MAO-A inhibitor, it is likely to be found in locations where MAO-A is present, such as the outer membrane of mitochondria in the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Befloxatone is synthesized through a multi-step process involving the condensation of 1,1,1-trifluoro-4-(tosyloxy)-2®-butanol with 3-(4-hydroxyphenyl)-5®-(methoxymethyl)oxazolidin-2-one using potassium carbonate in hot dimethylformamide (DMF) . The synthesis involves the following key steps:

  • Synthesis of Butanol Intermediate

    • Reduction of 4,4,4-trifluoro-2-oxobutyric acid ethyl ester with sodium borohydride in dichloromethane to form 4,4,4-trifluoro-2-hydroxybutyric acid ethyl ester.
    • Hydrolysis with sodium hydroxide in ethanol to yield the corresponding acid.
    • Optical resolution with 1(S)-phenylethylamine in hot ethanol to obtain the 3®-hydroxy enantiomer.
    • Reduction with sodium borohydride and boron trifluoride etherate in tetrahydrofuran to provide 4,4,4-trifluorobutane-1,3®-diol.
    • Monotosylation with tosyl chloride and dimethylaminopyridine in pyridine to afford the intermediate.
  • Synthesis of Oxazolidinone Intermediate

    • Reaction of 4-benzyloxyaniline with 1,4-dioxaspiro[4.5]decan-2(S)-ylmethyl methanesulfonate using triethylamine at 140°C to give 3-(4-benzyloxyphenylamino)propane-1,2®-diol.
    • Cyclization with diethyl carbonate and sodium methoxide in refluxing toluene to yield 3-(4-benzyloxyphenyl)-5®-(hydroxymethyl)oxazolidin-2-one.
    • Methylation with dimethyl sulfate, sodium hydroxide, and tetrabutylammonium bisulfate in hot toluene/water to obtain the methoxymethyl derivative.
    • Debenzylation by hydrogenation with hydrogen over palladium on carbon in ethanol/dichloromethane to give the oxazolidinone intermediate.
  • Final Condensation

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Befloxatone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can occur at different positions on the oxazolidinone ring or the aromatic ring, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of analogs with different substituents.

Scientific Research Applications

    Chemistry: Befloxatone serves as a model compound for studying the inhibition of monoamine oxidase A and the development of new inhibitors.

    Biology: It is used in research to understand the role of monoamine oxidase A in neurotransmitter metabolism and its implications in neurological disorders.

    Medicine: this compound has potential therapeutic applications in treating depression, anxiety, and other mood disorders due to its ability to increase neurotransmitter levels.

    Industry: The compound is used in the development of new pharmaceuticals targeting monoamine oxidase A.

Comparison with Similar Compounds

Befloxatone is compared with other monoamine oxidase inhibitors, including:

Uniqueness

This compound is unique due to its high selectivity and potency as a reversible inhibitor of monoamine oxidase A. It has a lower Ki value for MAO-A compared to other inhibitors, making it more effective at lower concentrations .

Properties

IUPAC Name

(5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALVDLPLCLFBCF-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158800
Record name Befloxatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134564-82-2
Record name Befloxatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134564-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befloxatone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befloxatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFLOXATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H75PAD8M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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